

# IUPAC name and structure of 4-Methoxy-2-butanol

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## Compound of Interest

Compound Name: 4-Methoxy-2-butanol

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## An In-depth Technical Guide to 4-Methoxy-2-butanol

This technical guide provides a comprehensive overview of **4-methoxy-2-butanol**, including its chemical identity, physicochemical properties, and detailed experimental protocols relevant to its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity and Structure

The compound commonly referred to as **4-Methoxy-2-butanol** has the systematic IUPAC name 4-methoxybutan-2-ol.<sup>[1][2][3]</sup> It is an organic compound classified as a substituted alcohol. The molecular structure consists of a four-carbon butane chain with a hydroxyl group (-OH) located on the second carbon atom and a methoxy group (-OCH<sub>3</sub>) on the fourth carbon atom.

The molecular formula for 4-methoxybutan-2-ol is C<sub>5</sub>H<sub>12</sub>O<sub>2</sub>.<sup>[1][4][5]</sup>

Caption: Chemical structure of 4-methoxybutan-2-ol.

## Physicochemical Properties

A summary of the key quantitative data for 4-methoxybutan-2-ol is presented in the table below. This information is crucial for its application in chemical synthesis and for predicting its behavior in various experimental conditions.

Property	Value	Reference
IUPAC Name	4-methoxybutan-2-ol	[1]
CAS Registry Number	41223-27-2	[1][5][6]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub>	[1][4][5]
Molecular Weight	104.15 g/mol	[1][4][5]
Boiling Point	Approximately 140 °C	[4]
Melting Point	Approximately -50 °C	[4]
InChIKey	METPUBMTPUYMGR-UHFFFAOYSA-N	[2]

## Synthesis and Experimental Protocols

**4-Methoxy-2-butanol** can be synthesized through various chemical routes. General methods include the alkylation of 2-butanol with methanol, transesterification reactions, and the hydrolysis of methoxy butyl esters.[4] A common synthetic strategy for producing alcohols with specific stereochemistry is the hydroboration-oxidation of an alkene precursor.

## General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted butanol via the hydroboration-oxidation of a corresponding butene. This method is a cornerstone of modern organic synthesis for producing alcohols with high regio- and stereoselectivity.



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Caption: Generalized workflow for alcohol synthesis.

## Detailed Experimental Protocol: Asymmetric Hydroboration-Oxidation

The following protocol is a representative example for the synthesis of a chiral alcohol, adapted from established methodologies for the asymmetric hydroboration-oxidation of alkenes.<sup>[7]</sup> This specific protocol describes the synthesis of a chiral 3-methoxy-2-butanol from 2-methoxy-2-butene and can be conceptually applied to similar precursors.

**Objective:** To synthesize an enantiomerically enriched alcohol from an alkene precursor.

**Materials:**

- Alkene (e.g., 2-methoxy-2-butene, 1.0 equivalent)
- Chiral borane reagent (e.g.,  $\text{Ipc}_2\text{BH}$  or  $\text{Ipc}\text{BH}_2$ , 1.1 equivalents) in an anhydrous solvent (e.g., THF or diethyl ether)
- Aqueous sodium hydroxide (NaOH) solution (e.g., 3M)
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ , 30% aqueous solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Solvents for extraction (e.g., diethyl ether) and chromatography (e.g., hexane/ethyl acetate mixture)

**Procedure:**

- **Reaction Setup:** A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of the chiral borane reagent in an anhydrous solvent.
- **Hydroboration:** The solution is cooled to an appropriate temperature (typically between -25 °C and 0 °C) to ensure high enantioselectivity.<sup>[7]</sup> The alkene is then added dropwise to the stirred borane solution over a period of 15-30 minutes. The reaction mixture is stirred at this temperature for 2-4 hours to allow for the complete formation of the trialkylborane intermediate.<sup>[7]</sup>
- **Oxidation:** After the hydroboration is complete, the reaction is carefully quenched by the slow addition of water. The temperature is then brought to 0 °C, and the aqueous sodium

hydroxide solution is added, followed by the slow, dropwise addition of hydrogen peroxide. The addition of H<sub>2</sub>O<sub>2</sub> is often exothermic and should be controlled to maintain the reaction temperature below 40-50 °C.

- Work-up: The mixture is stirred at room temperature or gently heated (e.g., to 50 °C) for several hours to ensure complete oxidation.<sup>[7]</sup> After cooling to room temperature, the aqueous layer is saturated with potassium carbonate to facilitate phase separation.
- Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.<sup>[7]</sup>
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.<sup>[7]</sup>

## Safety and Handling

4-methoxybutan-2-ol is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye irritation. Additionally, it may cause respiratory irritation.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified individuals.

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## References

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